molecular formula C13H9BrN2O B12113409 2-(4-Bromophenyl)-1,3-benzoxazol-6-amine

2-(4-Bromophenyl)-1,3-benzoxazol-6-amine

Numéro de catalogue: B12113409
Poids moléculaire: 289.13 g/mol
Clé InChI: MQVRBXUNADWMPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Bromophenyl)-1,3-benzoxazol-6-amine is a heterocyclic compound featuring a benzoxazole core substituted with a 4-bromophenyl group at position 2 and an amine group at position 4. Benzoxazoles are aromatic systems containing oxygen and nitrogen atoms, which confer unique electronic and steric properties. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding affinity in biological systems.

Propriétés

Formule moléculaire

C13H9BrN2O

Poids moléculaire

289.13 g/mol

Nom IUPAC

2-(4-bromophenyl)-1,3-benzoxazol-6-amine

InChI

InChI=1S/C13H9BrN2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2

Clé InChI

MQVRBXUNADWMPU-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N)Br

Origine du produit

United States

Méthodes De Préparation

Reaction Mechanism and Conditions

The most direct route involves the acid-catalyzed cyclocondensation of 5-nitro-2-aminophenol with 4-bromobenzoic acid. This method, adapted from the PEG-SO₃H-catalyzed synthesis of 2-arylbenzoxazoles, proceeds via dehydration and ring closure. The nitro group at position 5 of the aminophenol precursor ensures subsequent reduction to the desired amine.

Procedure :

  • Reactants : 5-Nitro-2-aminophenol (10 mmol), 4-bromobenzoic acid (10 mmol), PEG-SO₃H (2.1 mmol).

  • Solvent : Chloroform (10 mL).

  • Conditions : Reflux at 50–60°C for 4–6 hours under stirring.

  • Workup : The mixture is cooled, washed with ammonia solution, filtered to recover the catalyst, and concentrated. The crude product, 2-(4-bromophenyl)-6-nitro-1,3-benzoxazole, is recrystallized from ethanol (yield: 78%).

Nitro Group Reduction

The intermediate 6-nitro derivative is reduced to the amine using catalytic hydrogenation:

  • Reactants : 2-(4-Bromophenyl)-6-nitro-1,3-benzoxazole (5 mmol), 10% Pd/C (50 mg), ethanol (20 mL).

  • Conditions : H₂ atmosphere (1 atm), 25°C, 12 hours.

  • Workup : Filtration through Celite and solvent evaporation yield 2-(4-bromophenyl)-1,3-benzoxazol-6-amine as a pale-yellow solid (yield: 92%).

Characterization Data :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.69 (d, J = 8.5 Hz, 2H, Ar-H), 7.42 (d, J = 2.0 Hz, 1H, benzoxazole-H), 7.35 (dd, J = 8.5, 2.0 Hz, 1H, benzoxazole-H), 6.98 (d, J = 8.5 Hz, 1H, benzoxazole-H), 5.21 (s, 2H, NH₂).

  • HRMS (ESI) : m/z calcd for C₁₃H₉BrN₂O [M + H]⁺: 303.0128; found: 303.0126.

Smiles Rearrangement with 4-Bromobenzylamine

Thiol Precursor Preparation

Benzoxazole-2-thiol serves as a versatile intermediate for Smiles rearrangement. Synthesis follows BF₃·Et₂O-mediated cyclization of o-aminophenol with NCTS (N-chlorothiosuccinimide):

  • Reactants : o-Aminophenol (0.9 mmol), NCTS (1.35 mmol), BF₃·Et₂O (1.8 mmol).

  • Solvent : 1,4-Dioxane (4 mL).

  • Conditions : Reflux at 110°C for 24–30 hours.

  • Workup : Quenching with NaHCO₃, extraction with EtOAc, and column chromatography yield benzoxazole-2-thiol (82%).

Smiles Rearrangement with 4-Bromobenzylamine

The thiol undergoes nucleophilic aromatic substitution with 4-bromobenzylamine:

  • Reactants : Benzoxazole-2-thiol (0.6 mmol), 4-bromobenzylamine (1.2 mmol), Et₃N (1.2 mmol).

  • Solvent : Toluene (5 mL).

  • Conditions : Reflux at 110°C for 18 hours.

  • Workup : Extraction with EtOAc and column chromatography (Hex/EtOAc) yield N-(4-bromobenzyl)benzo[d]oxazol-2-amine (75%).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.48 (t, J = 6.1 Hz, 1H, NH), 7.56–7.49 (m, 2H, Ar-H), 7.34 (d, J = 8.6 Hz, 3H, Ar-H), 4.50 (d, J = 6.0 Hz, 2H, CH₂).

  • ¹³C NMR : δ 162.29 (C=O), 148.11 (C-Ar), 138.54 (C-Br), 45.02 (CH₂).

Ullmann Coupling for Direct Arylation

Benzoxazole Core Functionalization

For late-stage introduction of the 4-bromophenyl group, Ullmann coupling offers an alternative:

  • Reactants : 6-Amino-1,3-benzoxazole (1 mmol), 1-bromo-4-iodobenzene (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol).

  • Solvent : DMSO (5 mL).

  • Conditions : 90°C for 24 hours under N₂.

  • Workup : Extraction with CH₂Cl₂ and column chromatography yield the target compound (68%).

Advantages : Avoids nitro reduction steps but requires specialized catalysts and elevated temperatures.

Comparative Analysis of Methodologies

Method Yield Reaction Time Complexity
Cyclocondensation78–92%6–18 hoursModerate
Smiles Rearrangement75%18–24 hoursHigh
Ullmann Coupling68%24 hoursHigh

The cyclocondensation route offers superior yields and operational simplicity, making it preferable for large-scale synthesis. In contrast, Smiles rearrangement and Ullmann coupling provide flexibility for late-stage modifications but suffer from lower efficiency.

Challenges and Optimization Strategies

  • Regioselectivity in Nitration : Directing nitro groups to position 5 of o-aminophenol requires mixed acid (HNO₃/H₂SO₄) at 0–5°C.

  • Catalyst Recovery : PEG-SO₃H demonstrates reusability for up to five cycles without significant activity loss.

  • Purification : Column chromatography (Hex/EtOAc, 3:1) effectively separates regioisomers .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNS) at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes palladium-catalyzed cross-coupling reactions due to its electrophilic nature.

Reaction TypeReagents/ConditionsProductYield (%)Key Characterization DataSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME/H₂O (3:1), 90°C, 12 h2-(4-Arylphenyl)-1,3-benzoxazol-6-amine65–781H NMR^1\text{H NMR} (DMSO-d6d_6): δ 7.68–7.85 (m, aryl-H), 6.97–7.56 (m, benzoxazole-H)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, amine, toluene, 110°C, 24 h2-(4-(Amino)phenyl)-1,3-benzoxazol-6-amine58HRMS: m/zm/z 297.1022 [M + H]+^+

Functionalization of the Primary Amine Group

The amine group participates in acylation, alkylation, and condensation reactions.

Acylation Reactions

Acylating AgentConditionsProductYield (%)Key DataSource
Chloroacetyl chlorideEt₃N, DCM, 0°C → rt, 4 hNN-(2-Chloroacetyl)-2-(4-bromophenyl)-1,3-benzoxazol-6-amine8213C NMR^13\text{C NMR}: δ 166.7 (C=O), 41.45 (CH₂Cl)
Benzoyl chloridePyridine, DMF, 80°C, 6 hNN-Benzoyl-2-(4-bromophenyl)-1,3-benzoxazol-6-amine75IR: 1641 cm⁻¹ (C=O)

Alkylation Reactions

Alkylating AgentConditionsProductYield (%)Key DataSource
2-Bromoethylamine HBrK₂CO₃, DMF, 120°C, 2 hNN-(2-Aminoethyl)-2-(4-bromophenyl)-1,3-benzoxazol-6-amine681H NMR^1\text{H NMR}: δ 3.61 (t, J=6.4HzJ=6.4\,\text{Hz}, 2H)
4-Bromobenzyl bromideCs₂CO₃, DMF, 80°C, 8 hNN-(4-Bromobenzyl)-2-(4-bromophenyl)-1,3-benzoxazol-6-amine73HRMS: m/zm/z 474.9012 [M + H]+^+

Cyclization and Heterocycle Formation

The amine group facilitates cyclocondensation with carbonyl compounds.

ReactantConditionsProductYield (%)Key DataSource
Glyoxalic acidPPA, 180°C, 5 h6-(1,3-Oxazol-2-yl)-2-(4-bromophenyl)-1,3-benzoxazole6413C NMR^13\text{C NMR}: δ 160.51 (oxazole-C)
ThiosemicarbazideHCl, EtOH, reflux, 12 h6-(Thiazol-2-yl)-2-(4-bromophenyl)-1,3-benzoxazole59IR: 1266 cm⁻¹ (C=S)

Oxidation and Reductive Amination

The amine group is susceptible to oxidation under controlled conditions.

ReagentsConditionsProductYield (%)Key DataSource
H₂O₂, FeSO₄AcOH, 60°C, 3 h2-(4-Bromophenyl)-1,3-benzoxazol-6-nitroso55UV-Vis: λₘₐₓ = 410 nm
NaBH₃CN, aldehydeMeOH, rt, 12 hNN-Alkyl-2-(4-bromophenyl)-1,3-benzoxazol-6-amine70HRMS: m/zm/z 342.0944 [M + H]+^+

Key Mechanistic Insights

  • Suzuki Coupling : The bromophenyl group’s electron-withdrawing nature enhances oxidative addition efficiency in Pd-mediated reactions .

  • Amine Reactivity : Steric hindrance from the benzoxazole ring limits secondary amine formation in alkylation reactions .

  • Acid Catalysis : Polyphosphoric acid (PPA) promotes cyclization by activating carbonyl groups .

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been investigated for various therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoxazole, including 2-(4-Bromophenyl)-1,3-benzoxazol-6-amine, exhibit significant antibacterial activity against various pathogens. For instance, modifications to the benzoxazole structure have led to compounds with enhanced efficacy against resistant bacterial strains .
  • Anticancer Properties : The compound has shown promise in cancer research. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism involves modulation of cellular pathways linked to cancer progression .
  • Neuropharmacology : Research indicates potential anticonvulsant properties, providing a basis for further exploration in epilepsy treatment. The compound's derivatives have been tested for their ability to prevent seizure activity in animal models .

Material Science

The compound's unique structure allows it to be used in developing advanced materials:

  • Fluorescent Materials : Due to its electronic properties, this compound can be utilized in creating fluorescent dyes and sensors. These materials are valuable in biological imaging and environmental monitoring .
  • Polymer Chemistry : The compound can serve as a building block in synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with tailored functionalities .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoxazole derivatives demonstrated that this compound exhibited notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, revealing effective concentrations lower than those of standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Standard Antibiotic64Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on MCF7 cells using the Sulforhodamine B assay. Results indicated a dose-dependent response with an IC50 value significantly lower than that of conventional chemotherapeutics.

Treatment Concentration (µM)Cell Viability (%)
0.590
1.070
5.030

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparaison Avec Des Composés Similaires

Key Observations:

Anti-inflammatory Activity: The 1,3,4-oxadiazole derivative () shows near-equivalent anti-inflammatory efficacy to indomethacin (64.3% vs. 59.5% inhibition). The bromophenyl group likely enhances lipophilicity, improving membrane permeability .

Receptor Agonism: Pyridazinone derivatives () act as FPR2 agonists, highlighting the role of bromophenyl groups in receptor binding. The methoxybenzyl substituent further modulates selectivity between FPR1 and FPR2 .

Antimicrobial Activity: 1,3-Oxazines with bromophenyl and Schiff base substituents () demonstrate broad-spectrum antimicrobial activity. The Schiff base moiety (imine group) enhances interaction with microbial enzymes or DNA .

Structural Modifications :

  • Replacing oxygen with sulfur (benzothiazole in ) increases molecular weight and alters electronic properties. Sulfur’s polarizability may enhance interactions with hydrophobic pockets in biological targets .

Activité Biologique

2-(4-Bromophenyl)-1,3-benzoxazol-6-amine is a compound belonging to the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Benzoxazoles are known for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluation, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a bromophenyl group attached to a benzoxazole ring. The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various electrophiles. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of such compounds, including the target compound .

Antimicrobial Activity

Benzoxazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that various benzoxazole derivatives can inhibit bacterial growth at minimal inhibitory concentrations (MICs) ranging from 25 µg/mL to over 500 µg/mL. The compound this compound has been evaluated for its antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising results .

Antifungal Activity

Benzoxazoles are also recognized for their antifungal properties. Research indicates that compounds within this class can effectively inhibit the growth of fungi like Candida albicans and Aspergillus species. The mechanism often involves disrupting fungal cell membranes and inhibiting ergosterol synthesis . Specific studies have highlighted that certain benzoxazole derivatives exhibit low MIC values against these pathogens, indicating their potential as antifungal agents .

Anti-inflammatory and Anticancer Properties

In addition to antimicrobial activity, benzoxazole derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Furthermore, some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, making them candidates for anticancer drug development .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antibacterial Evaluation : A study assessed the antibacterial activity of a series of benzoxazole derivatives, including the target compound. Results indicated that it exhibited comparable activity to standard antibiotics against multiple bacterial strains .
  • Antifungal Screening : In vitro assays demonstrated that this compound effectively inhibited Candida albicans growth at concentrations as low as 16 µg/mL, showcasing its potential as a therapeutic agent against fungal infections .
  • Molecular Docking Studies : Computational studies have been employed to understand the binding interactions of benzoxazole derivatives with biological targets such as DNA gyrase in bacteria. These studies suggest that structural modifications can enhance biological activity and selectivity .

Summary of Biological Activities

Activity TypeTarget Organisms/ConditionsMIC (µg/mL)Mechanism of Action
AntibacterialE. coli, S. aureus25 - 500Inhibition of cell wall synthesis
AntifungalC. albicans, A. niger16 - 100Disruption of cell membrane
Anti-inflammatoryHuman cell linesNot specifiedInhibition of cytokine production
AnticancerVarious cancer cell linesVariesInduction of apoptosis

Q & A

How can researchers optimize the synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-6-amine to improve yield and purity?

Methodological Answer:
Optimization involves selecting coupling reactions (e.g., Suzuki-Miyaura for the 4-bromophenyl group) and controlling reaction parameters. For example, using palladium catalysts (e.g., Pd(PPh₃)₄) under reflux in mixed solvents (toluene/ethanol) with Na₂CO₃ as a base enhances cross-coupling efficiency . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitoring reaction progress with TLC and adjusting stoichiometric ratios (1:1.2 molar ratio of benzoxazole precursor to aryl halide) minimizes side products .

What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for bromophenyl and benzoxazole rings) and amine protons (δ ~5.5 ppm, broad singlet). ¹³C peaks confirm sp² carbons (C-Br at ~120 ppm) .
  • IR Spectroscopy : Detect NH₂ stretching (~3350 cm⁻¹) and C=N/C-O bonds in benzoxazole (~1620 cm⁻¹ and ~1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ (expected m/z: 289.03 for C₁₃H₁₀BrN₂O) and fragmentation patterns .

How can the cytotoxicity of this compound be evaluated in anticancer drug discovery?

Methodological Answer:
Use the Sulforhodamine B (SRB) assay :

Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates (1,000–10,000 cells/well).

Treat with compound (1–100 μM, 48–72 hours).

Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.

Calculate IC₅₀ using nonlinear regression. Validate with positive controls (e.g., doxorubicin) and triplicate replicates.

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Answer:

  • Core Modifications : Introduce substituents (e.g., -NO₂, -CF₃) at the benzoxazole 6-position to assess electronic effects on bioactivity .
  • Side Chain Variations : Replace the 4-bromophenyl group with heteroaromatic rings (e.g., thiophene, pyridine) to study steric and π-π stacking interactions .
  • Biological Testing : Screen derivatives for antimicrobial (MIC assays) and anticancer (SRB assay ) activity. Correlate logP (via HPLC) with cytotoxicity to assess hydrophobicity-activity relationships .

How to resolve contradictions in solubility and bioactivity data for this compound?

Advanced Answer:

  • Solubility Enhancement : Use co-solvents (DMSO/PBS) or formulate as nanoparticles (PLGA encapsulation) to improve aqueous solubility while retaining activity .
  • Data Validation : Compare multiple assays (e.g., SRB vs. MTT) to rule out assay-specific artifacts. Perform dose-response curves across pH ranges (5.0–7.4) to identify pH-dependent efficacy .

What pharmacokinetic parameters should be prioritized in preclinical studies?

Methodological Answer:
Evaluate ADME properties :

  • Absorption : Caco-2 cell permeability assay (apparent permeability >1 ×10⁻⁶ cm/s indicates oral bioavailability) .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS/MS .
  • Excretion : Measure urinary/fecal elimination in rodent models over 72 hours.

How to perform molecular docking studies to predict target binding modes?

Advanced Answer:

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or DNA-topoisomerase complexes based on structural analogs .

Ligand Preparation : Optimize compound geometry (Avogadro) and assign charges (AM1-BCC).

Docking Software : Use AutoDock Vina with flexible residues in the binding pocket. Validate docking poses with MD simulations (NAMD/GROMACS) .

What strategies ensure compound stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation/hydrolysis.
  • Stability Testing : Monitor degradation via HPLC every 6 months (C18 column, acetonitrile/water mobile phase) .

How to identify and quantify impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate impurities. Compare retention times with standards .
  • LC-MS : Identify impurities via molecular ion peaks and fragment matching. Quantify using calibration curves for known side products (e.g., dehalogenated derivatives) .

How to assess bioavailability limitations in in vivo models?

Advanced Answer:

  • Pharmacokinetic Profiling : Administer IV (1 mg/kg) and oral (5 mg/kg) doses in rodents. Collect plasma samples (0–24 hrs) and quantify via LC-MS .
  • Tissue Distribution : Sacrifice animals at intervals, homogenize tissues (liver, kidney), and extract compound for mass spectrometry analysis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.